4-(1,3-Dioxolan-2-yl)benzoic acid
Overview
Description
4-(1,3-Dioxolan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 . It is also known by its synonyms, which include Benzoic acid, 4-(1,3-dioxolan-2-yl)- .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. The compound has been synthesized from phthalic anhydride and methyl 4-aminobenzoate followed by the use of NaOH in ethanol . Another method involves the reaction of salicylic acid with acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety attached to a 1,3-dioxolane ring . The exact structure can be obtained from the Mol file provided in the references .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.18 and a molecular formula of C10H10O4 . Further details such as boiling point, melting point, and density can be found in the references .Scientific Research Applications
Radiolabeled Retinoid X Receptor Ligand Synthesis
4-(1,3-Dioxolan-2-yl)benzoic acid derivatives have been utilized in synthesizing specific ligands for Retinoid X Receptors (RXR). For instance, 4-[2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]dioxolan-2-yl]-benzoic acid, a specific RXR ligand, was created using a tritium-labeled version, marking its significance in receptor-targeted studies (Held et al., 1997).
Enhanced Emission and Solid-State Emission in Chemical Compounds
Research on 1,8-naphthalimide based compounds, including variants of 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, revealed their capacity to form nanoaggregates in aqueous solutions, displaying aggregation-enhanced emission. This application is critical in studying the photophysical properties and interactions in chemical compounds (Srivastava et al., 2016).
Acid-catalyzed Rearrangement in Chemical Synthesis
In a study on 2-(4-Hydroxyalkyl)-1,3-dioxolanes, it was found that these compounds undergo acid-catalyzed rearrangement to yield 2-hydroxyethyl alkanoic esters. This chemical behavior underlines the significance of 1,3-dioxolan compounds in facilitating unique rearrangement reactions in organic synthesis (Krohn et al., 1999).
Catalyzed Condensations in Chemical Engineering
The acid-catalyzed condensation of glycerol with benzaldehyde, involving [1,3]dioxolan-4-yl-methanols, illustrates the role of 1,3-dioxolan derivatives in generating novel platform chemicals. These compounds are particularly important as precursors for 1,3-propanediol derivatives, highlighting their utility in the field of renewable materials and chemical engineering (Deutsch et al., 2007).
Synthesis of Hybrid Compounds in Pharmacology
Research on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid with 3-(1,3-dioxobutane-1-yl)-2H-chromen-2-one demonstrates the potential of 1,3-dioxolan derivatives in creating pharmacologically relevant compounds. These studies contribute significantly to the development of new pharmaceutical agents with enhanced therapeutic properties (Ivanova et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activities againstMCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast and colon cancers, respectively.
Mode of Action
It’s known that the compound contains adioxolane ring , which is a heterocyclic acetal . This structure is related to tetrahydrofuran (THF) by replacement of the methylene group at the 2-position with an oxygen atom . The presence of this dioxolane ring might influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in cancer treatment.
Pharmacokinetics
The compound’s molecular weight of194.18 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound may have potential anticancer effects.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFLFYOFQFWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300945 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-02-6 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35849-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-dioxolan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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